N-ethyl-4-mercapto-benzenesulfonamide
Description
N-Ethyl-4-mercapto-benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1 and a mercapto (-SH) group at position 4. The sulfonamide nitrogen is further functionalized with an ethyl group. Its molecular formula is C₈H₁₁NO₂S₂, with a molecular weight of 241.31 g/mol (calculated). The mercapto group imparts distinct reactivity, including nucleophilicity and susceptibility to oxidation, while the ethyl substituent on the nitrogen influences steric and solubility properties.
Properties
Molecular Formula |
C8H11NO2S2 |
|---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
N-ethyl-4-sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO2S2/c1-2-9-13(10,11)8-5-3-7(12)4-6-8/h3-6,9,12H,2H2,1H3 |
InChI Key |
UOUPZEJHJHADCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features and properties of N-ethyl-4-mercapto-benzenesulfonamide and related compounds:
Physicochemical Properties
- Solubility: The mercapto group in the target compound may reduce water solubility compared to hydroxyl or amino-substituted analogs (e.g., N-Hydroxy-4-methylbenzenesulfonamide , 4-Amino derivative ). However, the ethyl group on nitrogen could offset this by introducing moderate lipophilicity. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide exhibits higher aqueous solubility due to its polar hydroxyethyl group.
- Reactivity: The -SH group in the target compound is prone to oxidation (forming disulfides) and participates in nucleophilic reactions, unlike the acetyl or methyl groups in other derivatives . Amino-substituted sulfonamides (e.g., ) may engage in acid-base interactions, enhancing binding to biological targets.
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